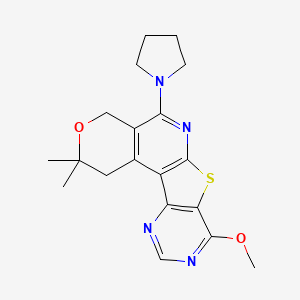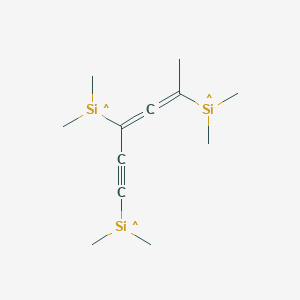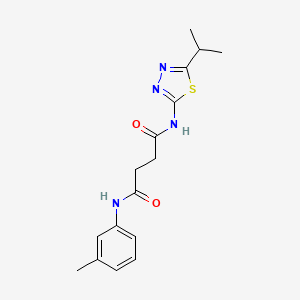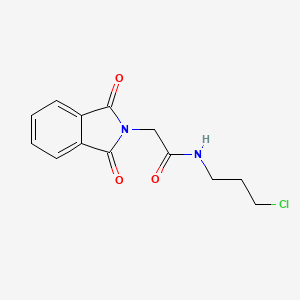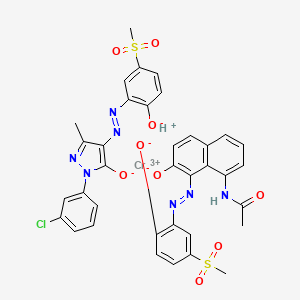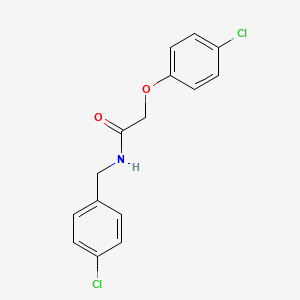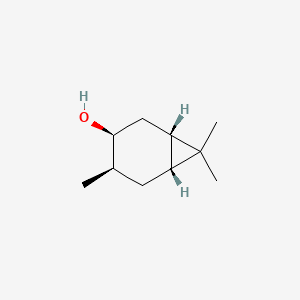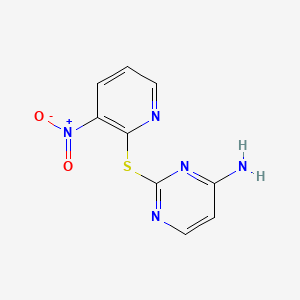![molecular formula C17H15N3 B14156540 1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine CAS No. 10146-04-0](/img/structure/B14156540.png)
1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is notable for its vibrant color and is often used in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methylaniline to form the diazonium salt. This intermediate is then coupled with naphthalen-2-amine under alkaline conditions to yield the target compound .
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Widely used as a dye in textiles and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cellular components. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This mechanism is particularly relevant in its antimicrobial and cytotoxic activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(E)-(2-Methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(E)-(3-Methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-amine
Uniqueness
1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics .
Propiedades
Número CAS |
10146-04-0 |
|---|---|
Fórmula molecular |
C17H15N3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C17H15N3/c1-12-6-9-14(10-7-12)19-20-17-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,18H2,1H3 |
Clave InChI |
BQGNKVPRHVXLFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


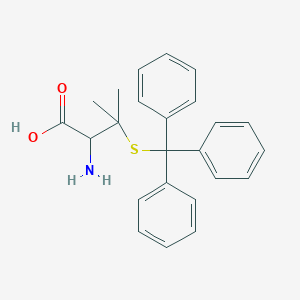
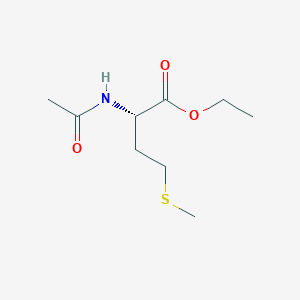
![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
